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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B10800370 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1]

During its synthesis and storage, process-related impurities and degradation products can

arise, which must be monitored to ensure the safety and efficacy of the drug product.[2] One

such critical impurity is Sofosbuvir impurity A, a diastereoisomer of the active pharmaceutical

ingredient (API).[3][4] This application note details a robust and validated reverse-phase high-

performance liquid chromatography (RP-HPLC) method with UV detection for the effective

separation and quantification of Sofosbuvir from its diastereomeric impurity A in bulk drug

substances.

Chromatographic Conditions

A reliable separation of Sofosbuvir and impurity A was achieved using an isocratic RP-HPLC

method. The method utilizes a C18 stationary phase with a mobile phase consisting of a

buffered acetonitrile and water mixture. The chromatographic parameters are summarized in

the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10800370?utm_src=pdf-interest
https://www.ijpsjournal.com/article/Development+and+Validation+of+RPHPLC+Method+for+Estimation+of+Sofosbuvir+in+Bulk+Drug+and+Dosage+Form
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.benchchem.com/product/b10800370?utm_src=pdf-body
https://www.bocsci.com/product/sofosbuvir-impurity-a-cas-1496552-16-9-381950.html
https://www.medchemexpress.com/Sofosbuvir_impurity_A.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[5]

Mobile Phase
0.1% Trifluoroacetic Acid in Water:Acetonitrile

(50:50, v/v)[5]

Flow Rate 1.0 mL/min[1][5]

Injection Volume 20 µL

Column Temperature Ambient

UV Detection 260 nm[5][6]

Run Time Approximately 10 minutes

Method Validation Summary

The developed HPLC-UV method was validated according to the International Conference on

Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation

parameters included specificity, linearity, precision, accuracy, and system suitability.

Quantitative Data Summary
The following table summarizes the key quantitative data obtained during the validation of the

HPLC-UV method for the separation of Sofosbuvir and a representative process-related

impurity.
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Parameter Sofosbuvir Impurity A
Acceptance
Criteria

Retention Time (min) ~3.7[5] ~5.7[5] N/A

Tailing Factor (T) 1.37[7] 1.27[7] T ≤ 2.0[7][8]

Theoretical Plates (N) > 6000[7] > 9000[7] N > 2000[7]

Resolution (Rs) - > 9.0[7] Rs > 2.0[8]

Linearity Range

(µg/mL)
160 - 480[5] 10 - 30[5]

Correlation Coefficient

(r²) ≥ 0.999

Limit of Detection

(LOD)
0.04 µg/mL[5] 0.12 µg/mL[5] N/A

Limit of Quantification

(LOQ)
0.125 µg/mL[5] 0.375 µg/mL[5] N/A

Experimental Protocols
1. Preparation of Solutions

Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1.0 mL of

trifluoroacetic acid to 500 mL of HPLC-grade water. Mix well. In a separate container,

measure 500 mL of HPLC-grade acetonitrile. Combine the two solutions and mix thoroughly.

Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes

using sonication.[5]

Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the

diluent.

Standard Stock Solution Preparation:

Sofosbuvir Stock (4000 µg/mL): Accurately weigh about 400 mg of Sofosbuvir reference

standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent

and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature

and then dilute to the mark with the diluent.[5]
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Impurity A Stock (250 µg/mL): Accurately weigh about 25 mg of Impurity A reference

standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent

and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature

and then dilute to the mark with the diluent.[5]

Working Standard Solution Preparation (400 µg/mL Sofosbuvir, 25 µg/mL Impurity A):

Transfer 5.0 mL of the Sofosbuvir stock solution and 5.0 mL of the Impurity A stock solution

into a 50 mL volumetric flask. Dilute to the mark with the diluent and mix well.[5]

Sample Preparation (for Bulk Drug): Accurately weigh about 400 mg of the Sofosbuvir bulk

drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent

and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and

then dilute to the mark with the diluent. Transfer 5.0 mL of this solution to a 50 mL volumetric

flask and dilute to the mark with the diluent. Filter the final solution through a 0.45 µm syringe

filter before injection.

2. HPLC System Setup and Operation

Set up the HPLC system with the specified column and mobile phase.

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30

minutes or until a stable baseline is achieved.

Set the UV detector wavelength to 260 nm.

Perform a blank injection (diluent) to ensure there are no interfering peaks.

3. System Suitability Test

Inject the working standard solution in six replicates.

Calculate the system suitability parameters: tailing factor, number of theoretical plates, and

resolution between Sofosbuvir and Impurity A.

The acceptance criteria for the system suitability test are:

Tailing factor for both peaks should be ≤ 2.0.
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The number of theoretical plates for each peak should be > 2000.

The resolution between the Sofosbuvir and Impurity A peaks should be > 2.0.

4. Analysis of Samples

After the system suitability is confirmed, inject the prepared sample solution.

Record the chromatogram and identify the peaks for Sofosbuvir and Impurity A based on

their retention times from the standard chromatogram.

Calculate the amount of Impurity A in the Sofosbuvir sample using the peak areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10800370#hplc-uv-method-for-separating-sofosbuvir-
from-impurity-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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